molecular formula C15H19F3N2O B8394565 3-amino-N-(2-(trifluoromethyl)benzyl)cyclohexanecarboxamide

3-amino-N-(2-(trifluoromethyl)benzyl)cyclohexanecarboxamide

Cat. No.: B8394565
M. Wt: 300.32 g/mol
InChI Key: HJJRHNDPRCNEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-(trifluoromethyl)benzyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H19F3N2O and its molecular weight is 300.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19F3N2O

Molecular Weight

300.32 g/mol

IUPAC Name

3-amino-N-[[2-(trifluoromethyl)phenyl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C15H19F3N2O/c16-15(17,18)13-7-2-1-4-11(13)9-20-14(21)10-5-3-6-12(19)8-10/h1-2,4,7,10,12H,3,5-6,8-9,19H2,(H,20,21)

InChI Key

HJJRHNDPRCNEHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C(=O)NCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(Boc-amino)cyclohexanecarboxylic acid (500 mg, 2.055 mmol, 1 equivalent) in dimethylformamide (10 ml) was added O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 781 mg, 2.055 mmol, 1 equivalent) and diisopropylethylamine (0.716 ml, 4.11 mmol, 2 equivalents). 2-trifluoromethyl benzylamine (360 mg, 2.055 mmol, 1 equivalent) was added and the reaction mixture was stirred at room temperature overnight. The solvent was evaporated to give the crude product, which was purified with RP-HPLC. The purified compound was treated with 50% TFA in DCM (20 ml) at room temperature for 2 hours, and then the solvents were removed in vacuo. The product (103 mg, 12% yield) was carried onto the next step without further purification. MS (ES+): m/e 301.06 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.716 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two

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